Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method uses mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods: Industrial production of this compound typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction . This method is advantageous due to its scalability and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to form stable interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a promising candidate for drug development, particularly in targeting enzymes and receptors involved in various diseases .
Comparison with Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom and ester group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different bicyclic framework and substitution pattern.
Uniqueness: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-2-3-6(5-8)9-8/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLIWZRSZZGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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